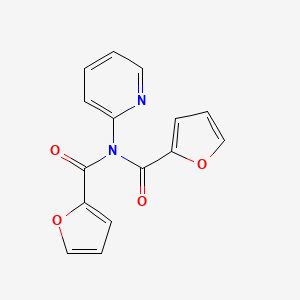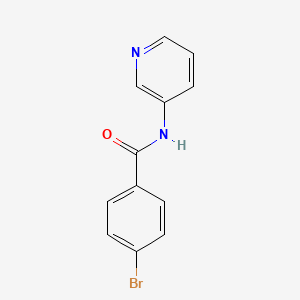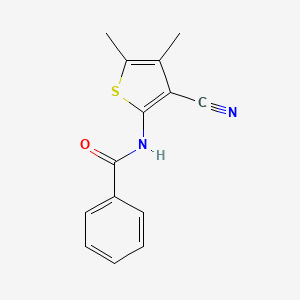![molecular formula C18H24N4O2 B5380952 N,N-dimethyl-2-{4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2-morpholinyl}ethanamine](/img/structure/B5380952.png)
N,N-dimethyl-2-{4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2-morpholinyl}ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-2-{4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2-morpholinyl}ethanamine, also known as DMPI, is a chemical compound that has gained a lot of attention in recent years due to its potential applications in scientific research. DMPI is a selective inhibitor of protein kinase C epsilon (PKCε), which is an enzyme that plays a crucial role in various cellular signaling pathways.
Wirkmechanismus
N,N-dimethyl-2-{4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2-morpholinyl}ethanamine selectively inhibits the activity of PKCε by binding to its regulatory domain. PKCε is involved in various cellular signaling pathways, including cell proliferation, differentiation, and survival. By inhibiting PKCε, N,N-dimethyl-2-{4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2-morpholinyl}ethanamine can modulate these cellular processes, leading to potential therapeutic benefits.
Biochemical and Physiological Effects:
N,N-dimethyl-2-{4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2-morpholinyl}ethanamine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N,N-dimethyl-2-{4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2-morpholinyl}ethanamine inhibits the proliferation of various cancer cell lines, including breast, prostate, and colon cancer. N,N-dimethyl-2-{4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2-morpholinyl}ethanamine has also been shown to reduce the production of inflammatory cytokines in macrophages, suggesting potential anti-inflammatory effects. In vivo studies have demonstrated that N,N-dimethyl-2-{4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2-morpholinyl}ethanamine can reduce blood glucose levels and improve insulin sensitivity in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-dimethyl-2-{4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2-morpholinyl}ethanamine has several advantages for lab experiments. It is a selective inhibitor of PKCε, which allows for the specific modulation of PKCε-dependent signaling pathways. N,N-dimethyl-2-{4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2-morpholinyl}ethanamine is also readily available for large-scale production, making it a cost-effective tool for scientific research. However, N,N-dimethyl-2-{4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2-morpholinyl}ethanamine has some limitations. It has poor solubility in water, which can limit its use in some experimental settings. Additionally, N,N-dimethyl-2-{4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2-morpholinyl}ethanamine has not been extensively studied in humans, and its safety profile is not well established.
Zukünftige Richtungen
There are several future directions for the study of N,N-dimethyl-2-{4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2-morpholinyl}ethanamine. One potential direction is the investigation of the effects of N,N-dimethyl-2-{4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2-morpholinyl}ethanamine on synaptic plasticity and memory in the brain. Another potential direction is the development of N,N-dimethyl-2-{4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2-morpholinyl}ethanamine as a therapeutic agent for the treatment of cancer, cardiovascular diseases, and diabetes. Additionally, further studies are needed to establish the safety profile of N,N-dimethyl-2-{4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2-morpholinyl}ethanamine in humans and to identify potential drug interactions.
Synthesemethoden
The synthesis of N,N-dimethyl-2-{4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2-morpholinyl}ethanamine involves the reaction of N,N-dimethyl-2-aminoethanol with 4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2-morpholinyl chloride in the presence of a base. The reaction yields N,N-dimethyl-2-{4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2-morpholinyl}ethanamine as a white solid with a purity of over 98%. The synthesis method has been optimized for large-scale production, making N,N-dimethyl-2-{4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2-morpholinyl}ethanamine readily available for scientific research.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-2-{4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2-morpholinyl}ethanamine has been shown to have potential applications in various fields of scientific research. It has been used to study the role of PKCε in various cellular signaling pathways, including cancer, cardiovascular diseases, and diabetes. N,N-dimethyl-2-{4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2-morpholinyl}ethanamine has also been used to investigate the effects of PKCε inhibition on the regulation of ion channels, neurotransmitter release, and synaptic plasticity in the brain. Furthermore, N,N-dimethyl-2-{4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2-morpholinyl}ethanamine has been used to study the role of PKCε in the regulation of insulin secretion and glucose metabolism.
Eigenschaften
IUPAC Name |
[2-[2-(dimethylamino)ethyl]morpholin-4-yl]-(4-phenyl-1H-imidazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-21(2)9-8-15-12-22(10-11-24-15)18(23)17-16(19-13-20-17)14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQIZHRATOVQQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CN(CCO1)C(=O)C2=C(N=CN2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5380871.png)

![N-{(3S)-1-[2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]pyrrolidin-3-yl}acetamide](/img/structure/B5380883.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5380892.png)
![9-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)-9H-imidazo[1,2-a]benzimidazole dihydrobromide](/img/structure/B5380899.png)
![2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5380907.png)


![4-[4-(3,3,3-trifluoropropyl)-2-pyrimidinyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane dihydrochloride](/img/structure/B5380926.png)
![6-(4-chlorophenyl)-N-[2-(isopropylamino)-2-oxoethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5380934.png)
![4-{[3-(ethoxycarbonyl)-5-isopropyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5380937.png)
![N,3,4-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5380957.png)
![N-allyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide](/img/structure/B5380971.png)
![N-(3-chlorobenzyl)-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5380988.png)